molecular formula C16H13NO4 B3083628 3-[(4-Cyanophenoxy)methyl]-4-methoxybenzoic acid CAS No. 1142202-03-6

3-[(4-Cyanophenoxy)methyl]-4-methoxybenzoic acid

Cat. No.: B3083628
CAS No.: 1142202-03-6
M. Wt: 283.28 g/mol
InChI Key: QNLJQKJEAYNAKS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-[(4-Cyanophenoxy)methyl]-4-methoxybenzoic acid typically involves the reaction of 4-methoxybenzoic acid with 4-cyanophenol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

3-[(4-Cyanophenoxy)methyl]-4-methoxybenzoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction .

Scientific Research Applications

3-[(4-Cyanophenoxy)methyl]-4-methoxybenzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-Cyanophenoxy)methyl]-4-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanophenoxy group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The methoxybenzoic acid moiety may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

3-[(4-Cyanophenoxy)methyl]-4-methoxybenzoic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties that are not present in the individual components .

Properties

IUPAC Name

3-[(4-cyanophenoxy)methyl]-4-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c1-20-15-7-4-12(16(18)19)8-13(15)10-21-14-5-2-11(9-17)3-6-14/h2-8H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLJQKJEAYNAKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)COC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701224098
Record name Benzoic acid, 3-[(4-cyanophenoxy)methyl]-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701224098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142202-03-6
Record name Benzoic acid, 3-[(4-cyanophenoxy)methyl]-4-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142202-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-[(4-cyanophenoxy)methyl]-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701224098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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